

# 7-Methoxy-8-nitroquinoline: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: 7-Methoxy-8-nitroquinoline

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For researchers, scientists, and drug development professionals, this document provides a concise technical guide to the core physical properties and synthetic methodology of **7-Methoxy-8-nitroquinoline**. This quinoline derivative holds potential as a building block in medicinal chemistry and materials science. This guide summarizes its known physical characteristics and provides a detailed, generalized experimental protocol for its synthesis.

## Core Physical and Chemical Properties

While extensive experimental data for **7-Methoxy-8-nitroquinoline** is not widely published, the following table summarizes its key identifiers and known physical state. For comparative context, data for the closely related isomer, 6-Methoxy-8-nitroquinoline, is also provided.

Property	7-Methoxy-8-nitroquinoline	6-Methoxy-8-nitroquinoline (for comparison)
CAS Number	83010-83-7[1][2][3]	85-81-4
Molecular Formula	C10H8N2O3[1][2][3]	C10H8N2O3
Molecular Weight	204.19 g/mol [1]	204.18 g/mol
Appearance	Pale-Yellow Solid	Light-tan crystals
Melting Point	Data not available	158-160 °C
Boiling Point	Data not available	Data not available
Solubility	Soluble in Methanol	Methanol (0.8 g/100g at room temp.), Chloroform (3.9 g/100g at room temp.)[4]

## Synthesis of 7-Methoxy-8-nitroquinoline: An Experimental Protocol

The synthesis of **7-Methoxy-8-nitroquinoline** is most commonly achieved through the electrophilic nitration of 7-methoxyquinoline. The following protocol is a generalized procedure based on established methods for the nitration of similar quinoline derivatives.

### Materials and Equipment

- Reagents:
  - 7-Methoxyquinoline
  - Concentrated Sulfuric Acid (98%)
  - Fuming Nitric Acid or a mixture of concentrated Nitric and Sulfuric Acids
  - Crushed Ice
  - Saturated Sodium Bicarbonate Solution

- Dichloromethane or other suitable organic solvent
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Ethanol or other suitable solvent for recrystallization
- Equipment:
  - Round-bottom flask
  - Dropping funnel
  - Magnetic stirrer and stir bar
  - Ice bath
  - Beaker
  - Büchner funnel and flask
  - Rotary evaporator
  - Standard laboratory glassware

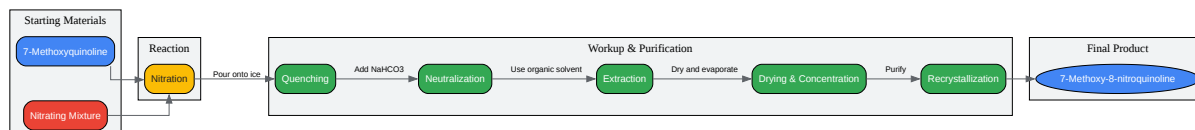
## Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-methoxyquinoline in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
- **Preparation of Nitrating Agent:** In a separate flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.
- **Nitration Reaction:** Add the chilled nitrating mixture dropwise to the solution of 7-methoxyquinoline via the dropping funnel. It is crucial to maintain the reaction temperature between 0-5 °C throughout the addition to control the exothermic reaction and prevent side product formation.

- **Reaction Monitoring:** After the complete addition of the nitrating agent, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching and Neutralization:** Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
- **Extraction:** Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or another suitable organic solvent. Repeat the extraction process three times to ensure complete recovery of the product.
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **7-Methoxy-8-nitroquinoline**.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as a pale-yellow solid.

## Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **7-Methoxy-8-nitroquinoline**.



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Caption: Synthesis workflow for **7-Methoxy-8-nitroquinoline**.

## Biological Activity

At present, there is a notable lack of published research specifically detailing the biological activities or signaling pathway interactions of **7-Methoxy-8-nitroquinoline**. However, the broader class of quinoline derivatives is well-documented for a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.<sup>[5][6]</sup> The functional groups present in **7-Methoxy-8-nitroquinoline** suggest it may serve as a valuable intermediate for the synthesis of novel bioactive compounds. Further research is warranted to explore the therapeutic potential of this specific molecule.

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